Ethylmalonic acid
Overview
Description
Ethylmalonic acid, also known as 2-ethylpropanedioic acid, is a dicarboxylic acid with the molecular formula C₅H₈O₄. It is a derivative of malonic acid, where one of the methylene hydrogens is substituted by an ethyl group. This compound is of significant interest due to its role in various biochemical processes and its applications in organic synthesis .
Mechanism of Action
Target of Action
Ethylmalonic acid (EMA) is primarily associated with the enzyme ETHE1, which is encoded by the ETHE1 gene . This enzyme is located in the mitochondrial matrix and plays a crucial role in the detoxification of hydrogen sulfide (H2S), acting as a sulfur dioxygenase .
Mode of Action
The ETHE1 enzyme interacts with EMA in the process of H2S detoxification . Mutations in the ETHE1 gene can lead to a condition known as Ethylmalonic Encephalopathy (EE), which is characterized by an accumulation of EMA .
Biochemical Pathways
EMA is involved in several metabolic pathways. It is a biochemical marker for several distinct inborn errors of metabolism with muscular and neurological implications, including EE and short-chain acyl-CoA dehydrogenase deficiency (SCADD) . In EE, mutations in the ETHE1 gene disrupt the H2S detoxification pathway in mitochondria .
Pharmacokinetics
The pharmacokinetics of EMA are closely tied to its role in metabolic disorders. In EE, for example, urinary levels of EMA, C4, and C5 acylcarnitine can be used to distinguish between classical and mild phenotypes of the disorder .
Result of Action
The accumulation of EMA due to ETHE1 dysfunction can lead to a range of symptoms. In EE, these include psychomotor regression, hypotonia, developmental delay, petechiae, pyramidal signs, chronic diarrhea, orthostatic acrocyanosis, and failure to thrive .
Action Environment
The action of EMA can be influenced by various environmental factors. For instance, the accumulation and effects of EMA can be affected by dietary factors . Additionally, the action of EMA can be influenced by the presence of other compounds in the body, such as carnitine .
Biochemical Analysis
Biochemical Properties
In the context of biochemical reactions, EMA plays a significant role in the mitochondrial beta-oxidation of short-chain fatty acids . It exerts its highest activity toward 3-hydroxybutyryl-CoA . EMA is identified in the urine of patients with short-chain acyl-CoA dehydrogenase deficiency, a fatty acid metabolism disorder .
Cellular Effects
EMA has been found to markedly disturb critical mitochondrial functions and induce oxidative stress . This disruption of mitochondrial and redox homeostasis may represent relevant pathomechanisms of tissue damage in EE .
Molecular Mechanism
The molecular mechanism of EMA is linked to its role in the detoxification of hydrogen sulfide (H2S). The ETHE1 enzyme, encoded by the ETHE1 gene, acts as a sulfur dioxygenase within the H2S detoxification pathway in the mitochondrial matrix . Mutations in this gene lead to the accumulation of EMA, causing EE .
Temporal Effects in Laboratory Settings
It is known that EMA can act as an acidogen and a metabotoxin when present at sufficiently high levels
Dosage Effects in Animal Models
The effects of EMA dosage in animal models have been studied. For instance, a chemical in vivo model of ethylmalonic acidemia was developed in young Wistar rats for neurochemical and behavioral studies through subcutaneous administration of EMA
Metabolic Pathways
EMA is involved in the metabolic pathway related to the mitochondrial beta-oxidation of short-chain fatty acids . It interacts with 3-hydroxybutyryl-CoA in this process
Subcellular Localization
Given that EMA is involved in a metabolic pathway that occurs in the mitochondria, it is likely that EMA is localized within the mitochondria
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmalonic acid can be synthesized through the alkylation of malonic acid esters. The process involves the following steps:
Deprotonation: Malonic acid ester is deprotonated using a base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with an ethyl halide (e.g., ethyl bromide) to form the ethylated malonic ester.
Hydrolysis: The ethylated ester is then hydrolyzed under acidic conditions to yield this compound.
Decarboxylation: Upon heating, decarboxylation occurs, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethylmalonic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ethylmalonate.
Reduction: It can be reduced to form this compound derivatives.
Substitution: The carboxyl groups can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions.
Major Products:
Oxidation: Ethylmalonate.
Reduction: this compound derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Ethylmalonic acid has several applications in scientific research:
Comparison with Similar Compounds
Ethylmalonic acid is similar to other malonic acid derivatives, such as:
Mthis compound: Differing by a methyl group instead of an ethyl group.
Phenylmalonic acid: Differing by a phenyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific role in metabolic pathways and its involvement in certain metabolic disorders. Its ethyl group substitution provides distinct chemical properties and reactivity compared to other malonic acid derivatives .
Properties
IUPAC Name |
2-ethylpropanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-2-3(4(6)7)5(8)9/h3H,2H2,1H3,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFXDFUAPNAMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208842 | |
Record name | Ethylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
712.0 mg/mL | |
Record name | Ethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
601-75-2 | |
Record name | Ethylmalonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=601-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethylmalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYLMALONIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96615 | |
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Record name | Ethylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylmalonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.098 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYLMALONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/432NF49DFG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Ethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112 - 114 °C | |
Record name | Ethylmalonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000622 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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